BRD4 degrader AT1

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

化合物「アンジオテンシンII型1受容体」は、レニン・アンジオテンシン系における重要な構成要素です。この受容体は主に、血圧と体内の水分バランスの調節に関与しています。 高血圧、心不全、腎臓病などの心臓血管疾患の治療のための主要な治療標的です .

準備方法

合成経路と反応条件: アンジオテンシンII型1受容体拮抗薬(サタンとしても知られています)の合成には、いくつかの段階が含まれます。最初の段階は通常、これらの化合物に共通の構造的特徴であるビフェニルテトラゾール骨格の形成を含みます。合成プロセスは、多くの場合、以下を含みます。

ビフェニルコアの形成: これは鈴木カップリング反応によって達成されます。

テトラゾール環の形成: これは通常、酸性条件下でニトリルとアジドを含む環化反応によって行われます.

工業生産方法: アンジオテンシンII型1受容体拮抗薬の工業生産には、高収率と高純度を確保するために最適化された反応条件を使用した大規模化学合成が含まれます。このプロセスには、以下が含まれます。

バッチ反応器: 制御された反応条件のため。

反応の種類:

酸化: アンジオテンシンII型1受容体拮抗薬は、特にテトラゾール環で酸化反応を受ける可能性があります。

還元: 還元反応はビフェニルコアを修飾することができ、化合物の活性を変化させます。

一般的な試薬と条件:

酸化剤: 過酸化水素や過マンガン酸カリウムなど。

還元剤: 水素化ホウ素ナトリウムなど。

置換試薬: ハロゲンやアルキル化剤など.

主要な製品:

酸化誘導体: これらは薬理学的特性が変化している可能性があります。

還元誘導体: これらは異なる結合親和性を示す場合があります。

置換誘導体: これらは多くの場合、受容体の選択性と効力を高めています.

科学的研究の応用

Efficacy in Preclinical Models

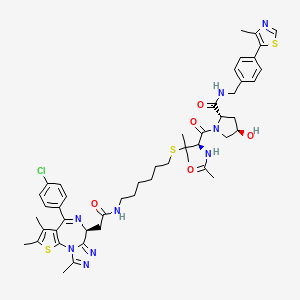

Research has demonstrated that AT1 effectively depletes BRD4 in various cellular contexts. For instance, in human breast cancer cell lines, AT1 treatment resulted in significant reductions in BRD4 levels after 24 hours at concentrations ranging from 1 to 3 μM. Importantly, AT1 showed negligible activity against other BET family members (BRD2 and BRD3), indicating its selectivity .

Table 1: Efficacy of BRD4 Degrader AT1

| Concentration (μM) | BRD4 Depletion (%) | Activity Against BRD2 (%) | Activity Against BRD3 (%) |

|---|---|---|---|

| 1 | 50 | 5 | 8 |

| 2 | 75 | 3 | 6 |

| 3 | 90 | <1 | <1 |

Structural Insights

The design of AT1 was guided by structural studies that elucidated how the compound forms stable complexes with both VHL and BRD4. The key interaction involves the bromodomain BD2 of BRD4, which has a high affinity for AT1 with a dissociation constant (Kd) of approximately 44 nM. This structural specificity is crucial for the selective degradation observed .

Case Study 1: Cancer Therapeutics

In preclinical studies involving various cancer cell lines, including those resistant to conventional therapies, AT1 demonstrated enhanced efficacy by not only degrading BRD4 but also reducing downstream oncogenic signaling pathways. This dual action led to decreased cell proliferation and increased apoptosis rates in treated cells .

Case Study 2: Diabetic Models

In models of diabetes, BRD4 expression was found to be upregulated. The application of AT1 resulted in alleviation of diabetic symptoms by reducing inflammatory markers associated with elevated BRD4 levels. This suggests potential applications beyond oncology, particularly in metabolic disorders .

作用機序

アンジオテンシンII型1受容体は、ペプチドホルモンであるアンジオテンシンIIに結合することでその効果を発揮します。この結合は、以下のものを含む細胞内イベントのカスケードをトリガーします。

Gタンパク質の活性化: ホスホリパーゼCの活性化につながります。

細胞内カルシウムレベルの増加: 血管収縮をもたらします。

アルドステロン分泌の刺激: ナトリウムと水の再吸収を強化します.

類似化合物

ロサルタン: よく知られたアンジオテンシンII型1受容体拮抗薬。

バルサルタン: もう1つの広く使用されているアンジオテンシンII型1受容体拮抗薬。

イルベサルタン: アンジオテンシンII型1受容体に対する高い結合親和性で知られています.

独自性

結合親和性: アンジオテンシンII型1受容体拮抗薬は、結合親和性が異なり、治療効果に影響を与えます。

薬物動態: 吸収、分布、代謝、排泄の差異は、臨床的使用に影響を与えます。

副作用プロファイル: 各化合物には独自の副作用プロファイルがあり、さまざまな患者集団に適しています.

生物活性

BRD4 degrader AT1 is a small molecule classified as a PROTAC (proteolysis-targeting chimera), designed to selectively degrade the bromodomain-containing protein 4 (BRD4). This compound has garnered attention due to its potential therapeutic applications in cancer treatment, particularly in hematological malignancies. This article explores the biological activity of this compound, highlighting its mechanism of action, selectivity, and efficacy through detailed research findings and case studies.

This compound operates by recruiting the E3 ubiquitin ligase VHL (von Hippel-Lindau) to facilitate the ubiquitination and subsequent degradation of BRD4. The compound is designed to bind specifically to BRD4's bromodomain, leading to the formation of a ternary complex that promotes the degradation process. The selectivity of AT1 for BRD4 over other BET family proteins (such as BRD2 and BRD3) is a crucial aspect of its design, enabling targeted therapeutic effects while minimizing off-target activities.

Selectivity and Binding Affinity

The selectivity of this compound has been quantitatively assessed through various binding affinity studies. The dissociation constants (Kd) for AT1 against different bromodomains are as follows:

| Bromodomain | Kd (nM) |

|---|---|

| BRD4 BD2 | 44 |

| Mutant BRD4 BD2 (QVK) | 38.8 |

| BRD2 BD1 | 111 ± 14 |

| BRD2 BD2 | 94 ± 9 |

| BRD3 BD1 | 35 ± 3 |

| BRD3 BD2 | 39 ± 8 |

| BRD4 BD1 | 75 ± 23 |

| Mutant BRD2 BD1 (KEA) | 35 ± 4 |

These data indicate that AT1 exhibits a high degree of selectivity for BRD4, with significantly lower affinity for other BET proteins, which is critical for reducing potential side effects associated with broader inhibition.

In Vitro Studies

In vitro experiments have demonstrated that this compound effectively induces degradation of BRD4 in various cancer cell lines. Notably, treatment with concentrations ranging from 1-3 μM resulted in substantial depletion of BRD4 protein levels while showing minimal effects on BRD2 and BRD3. This selective action was confirmed through Western blot analyses and immunoprecipitation assays, which indicated a time- and concentration-dependent degradation profile.

Case Study: Hematological Malignancies

In a recent study involving multiple myeloma cell lines (MM.1S and MV-4-11), AT1 demonstrated potent anti-proliferative effects. The compound was shown to reduce cell viability significantly compared to untreated controls, with IC50 values indicating effective concentrations below 100 nM in some cases. The mechanism underlying this anti-cancer activity appears to involve the induction of apoptosis, as evidenced by increased levels of cleaved PARP following treatment.

Structural Insights

The structural basis for the selectivity and efficacy of this compound has been elucidated through crystallography studies. These studies revealed that the compound forms stable interactions with both the VHL ligase and the target bromodomain, facilitating efficient degradation pathways. The design modifications made to enhance binding affinity and selectivity were guided by structural insights into the ternary complex formation.

化学反応の分析

Key Synthetic Reactions:

- Amide Coupling : The bromodomain-targeting JQ1 analog is linked to the VHL ligand via a peptide bond formed using carbodiimide-based crosslinkers (e.g., EDC/HOBt) .

- Thioether Formation : A nucleophilic substitution reaction between a thiol-containing JQ1 intermediate and a bromohexane derivative creates the sulfur-based linker .

- Penicillamine Substitution : The tert-Leu group in the VHL ligand is replaced with penicillamine to enhance binding specificity .

Reaction Mechanism and Degradation Selectivity

AT1 operates through a cooperative binding mechanism:

- Target Engagement : The JQ1 moiety binds BRD4 BD2 (K<sub>d</sub> = 35 ± 4 nM), while the VHL ligand recruits CRL2<sup>VHL</sup> .

- Ternary Complex Formation : Structural studies confirm a 1:1:1 stoichiometry between BRD4, AT1, and VHL, facilitated by the PEG linker’s flexibility .

- Ubiquitination : The E3 ligase mediates polyubiquitination of BRD4, leading to proteasomal degradation (DC<sub>50</sub> = 280 nM) .

| Parameter | Value | Source |

|---|---|---|

| BRD4 BD2 K<sub>d</sub> | 44 nM | |

| BRD4 DC<sub>50</sub> | 280 nM | |

| Selectivity (BRD2/3) | >10-fold over BRD2/3 |

Structural Determinants of Reactivity

- Electrophilic Warhead : The thieno[3,2-f] triazolo[4,3-a] diazepin core enhances hydrophobic interactions with BRD4 BD2 .

- Linker Optimization : A 6-carbon thioether chain balances stability and proteasome accessibility, minimizing off-target degradation .

- Covalent vs. Non-Covalent : Unlike DCAF16-dependent degraders (e.g., GNE-0011), AT1 acts non-covalently, relying on high-affinity protein-protein interactions .

Comparative Analysis with Related Degraders

Functional Validation and Challenges

- Cellular Efficacy : AT1 induces sustained BRD4 degradation (D<sub>max</sub> = 77%) in MDA-MB-231 cells at 1–3 µM .

- Off-Target Effects : Minimal degradation of BRD2/3 observed, though high concentrations (>5 µM) disrupt ternary complex formation due to the "hook effect" .

- Proteomic Specificity : Quantitative mass spectrometry confirms AT1 spares non-BET bromodomains (e.g., BRD9, CECR2) .

特性

IUPAC Name |

(2S,4R)-1-[(2R)-2-acetamido-3-[6-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]hexylsulfanyl]-3-methylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H58ClN9O5S3/c1-27-29(3)66-47-40(27)41(33-16-18-35(49)19-17-33)54-37(44-56-55-30(4)58(44)47)23-39(61)50-20-10-8-9-11-21-65-48(6,7)43(53-31(5)59)46(63)57-25-36(60)22-38(57)45(62)51-24-32-12-14-34(15-13-32)42-28(2)52-26-64-42/h12-19,26,36-38,43,60H,8-11,20-25H2,1-7H3,(H,50,61)(H,51,62)(H,53,59)/t36-,37+,38+,43-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQNZDYHMCMIGGV-TZPPCSJFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCCCCCSC(C)(C)C(C(=O)N4CC(CC4C(=O)NCC5=CC=C(C=C5)C6=C(N=CS6)C)O)NC(=O)C)C7=CC=C(C=C7)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCCCCCCSC(C)(C)[C@@H](C(=O)N4C[C@@H](C[C@H]4C(=O)NCC5=CC=C(C=C5)C6=C(N=CS6)C)O)NC(=O)C)C7=CC=C(C=C7)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H58ClN9O5S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

972.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。